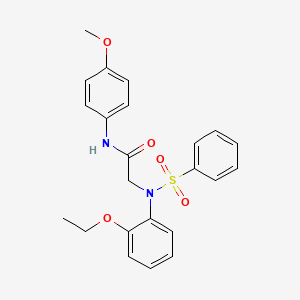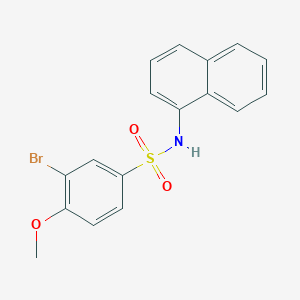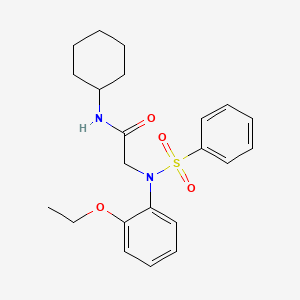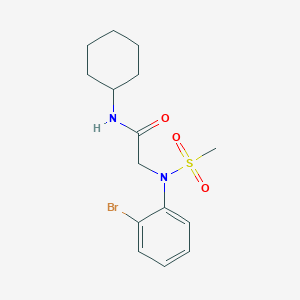
N~2~-(2-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMPSG, is a molecule that has gained attention in recent years due to its potential in scientific research. It is a member of the N-aryl-N-sulfonyl glycine family of compounds, which have been shown to have various biological activities. In
Mecanismo De Acción
N~2~-(2-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide binds to the GABA receptor and acts as a positive allosteric modulator. This means that it enhances the activity of the GABA receptor by increasing the affinity of GABA for the receptor. This results in an increase in the inhibitory effects of GABA, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission in the central nervous system, which can have implications for the treatment of anxiety, depression, and other neurological disorders. This compound has also been shown to have anticonvulsant effects, which could be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. It also has a high affinity for the GABA receptor, which makes it a useful tool for studying the GABAergic system. However, there are also some limitations to using this compound in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, its effects on other neurotransmitter systems are not well understood, which could limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. Further research is needed to understand its effects on different neurotransmitter systems and its long-term effects. Another area of interest is its potential as a tool for studying the GABAergic system. This compound could be used to study the role of GABA in various physiological processes and to develop new drugs that target the GABA receptor. Overall, this compound is a promising molecule that has the potential to advance our understanding of the central nervous system and to develop new treatments for neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N~2~-(2-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential in scientific research as a modulator of the GABA receptor. GABA is a neurotransmitter that plays a crucial role in the central nervous system and is involved in various physiological processes. This compound has been shown to bind to the GABA receptor and modulate its activity, which could have implications for the treatment of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-30-22-12-8-7-11-21(22)25(31(27,28)20-9-5-4-6-10-20)17-23(26)24-18-13-15-19(29-2)16-14-18/h4-16H,3,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBSDBNQSKVFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460542.png)
![methyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3460549.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3460563.png)




![ethyl 2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460618.png)

![ethyl 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460638.png)
![methyl 2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3460639.png)